molecular formula C16H25ClN2O3S B4652592 N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide

N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide

Cat. No. B4652592
M. Wt: 360.9 g/mol
InChI Key: POHYZSDTUUNLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide, also known as AZP, is a chemical compound that has been the subject of extensive research in recent years. This compound is primarily used in scientific research, particularly in the field of neuroscience, where it has been shown to have a range of potential applications. In

Mechanism of Action

The mechanism of action of N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to act as a modulator of voltage-gated calcium channels, which play a key role in neurotransmitter release and neuronal excitability. By modulating these channels, N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide may be able to regulate neurotransmitter release and synaptic plasticity, which could have potential applications in the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide has been shown to reduce pain and inflammation, as well as to have anxiolytic and antidepressant effects. Additionally, it has been shown to modulate synaptic plasticity and neuronal excitability, which could have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide is its potential applications in the study of neurotransmitter release, synaptic plasticity, and neuronal excitability. Additionally, it has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and psychiatric disorders. However, one of the limitations of N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the study of N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide. One potential avenue of research is in the development of new treatments for neurological and psychiatric disorders based on the compound's modulation of synaptic plasticity and neuronal excitability. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide and its potential applications in the study of neurotransmitter release. Finally, there is a need for the development of more efficient synthesis methods for the compound, which could make it more widely available for scientific research.

Scientific Research Applications

N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the study of neurotransmitter release, synaptic plasticity, and neuronal excitability. Additionally, N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide has been used in the study of pain and inflammation, as well as in the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-3-chloro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O3S/c1-22-16-8-7-14(13-15(16)17)23(20,21)18-9-6-12-19-10-4-2-3-5-11-19/h7-8,13,18H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHYZSDTUUNLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(azepan-1-yl)propyl]-3-chloro-4-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.